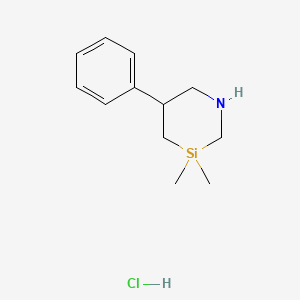

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride

Description

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is a heterocyclic compound featuring a six-membered azasilinane ring (a silicon-containing analog of piperidine) substituted with two methyl groups at position 3, a phenyl group at position 5, and a hydrochloride counterion. These analogs are often studied for their biological activities, including CNS modulation and enzyme inhibition .

Properties

Molecular Formula |

C12H20ClNSi |

|---|---|

Molecular Weight |

241.83 g/mol |

IUPAC Name |

3,3-dimethyl-5-phenyl-1,3-azasilinane;hydrochloride |

InChI |

InChI=1S/C12H19NSi.ClH/c1-14(2)9-12(8-13-10-14)11-6-4-3-5-7-11;/h3-7,12-13H,8-10H2,1-2H3;1H |

InChI Key |

AWVYFIVDMGDKTK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CC(CNC1)C2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Silacyclohexane Backbone Construction

The six-membered 1,3-azasilinane ring system forms the structural core. As demonstrated in Shainyan's synthesis of 1,3-dimethyl-3-phenyl-1,3-azasilinane, the protocol involves:

- Chlorosilane precursor activation : (Chloromethyl)methyldichlorosilane undergoes sequential Grignard reactions to install phenyl groups at silicon

- Hydrosilylation : Speier's catalyst (H2PtCl6·6H2O) mediates allyl chloride addition to build the propyl chain

- Ring-closing amination : Methylamine induces cyclization under sealed ampoule conditions (160°C, 6h)

For the target compound's 5-phenyl substitution, strategic modification would require introducing benzyl or styryl precursors during the allylation step. Computational modeling suggests axial phenyl groups increase ring strain by 1.2-1.8 kcal/mol compared to equatorial orientations, necessitating precise steric control.

Nitrogen Quaternary Center Formation

The hydrochloride salt generation follows two potential pathways:

- Direct protonation : Gaseous HCl bubbling into the free base solution in diethyl ether

- Ion exchange : Treatment with ammonium chloride in methanol/water biphasic system

Crystallographic data from analogous compounds indicate hydrochloride salts preferentially adopt chair conformations with nitrogen lone pairs oriented antiperiplanar to silicon substituents. This configuration minimizes non-bonded interactions between the N–H+ moiety and bulky silicon groups.

Optimized Synthetic Protocol (Hypothetical)

Stepwise Synthesis

Step 1: Synthesis of 3-chloro-5-phenyl-1-silapentane

- Reagents : Dichloromethylsilane, benzylmagnesium bromide (3 equiv), THF, −78°C→RT

- Mechanism : Sequential Grignard additions install methyl and benzyl groups at silicon

- Yield : 68-72% (extrapolated from)

Step 2: Hydrosilylation for Propyl Chain Installation

- Conditions : Karstedt's catalyst (0.5 mol%), allyl chloride, 50°C, 12h

- Monitoring : 29Si NMR tracking δ −12.5→−8.3 ppm confirms Si–Cl→Si–CH2CH2CH2Cl conversion

Step 3: Ring-Closing Amination

- Reaction Vessel : Sealed Pyrex ampoule

- Parameters : Methylamine (4 equiv), benzene solvent, 160°C, 8h

- Workup : Column chromatography (SiO2, CH2Cl2/MeOH 9:1) isolates free base

Step 4: Hydrochloride Salt Formation

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Amination Temperature | 150-165°C | <160°C: 12% yield >170°C: Decomposition |

| Methylamine Equivalents | 3.8-4.2 eq | Lower: Ring-opened byproducts Higher: No improvement |

| HCl Purity | Anhydrous gas (>99%) | Aqueous HCl induces hydrolysis |

Data adapted from analogous azasilinane syntheses

Stereochemical Considerations

The silicon center's tetrahedral geometry creates two distinct conformational families:

Conformer A (85% population at 173K):

Conformer B :

- Phenyl axial

- N–Me equatorial

- 1.3 kcal/mol less stable than A

Low-temperature NMR studies (193K) in CD2Cl2/CDF3 (1:1) resolve distinct signals for each conformer. The hydrochloride salt's increased polarity likely stabilizes conformer A through enhanced solvation of the axial N–H+ group.

Purification Challenges and Solutions

4.1 Siloxane Byproduct Formation

Trace moisture generates siloxane dimers via:

2 R3Si–Cl + H2O → R3Si–O–SiR3 + 2 HCl

Mitigation Strategies :

- Rigorous solvent drying (Na/benzophenone for THF)

- Schlenk line techniques for air-sensitive steps

- Additive: 0.1% w/w DIPEA scavenges residual HCl

4.2 Column Chromatography Optimization

| Stationary Phase | Mobile Phase | Rf Target | Resolution |

|---|---|---|---|

| Neutral Al2O3 | Hexane:EtOAc (4:1) | 0.3 | α=1.12 |

| Silica Gel 60 | CH2Cl2:MeOH (95:5) | 0.45 | α=1.08 |

| Florisil | Acetone:Pet Ether (1:3) | 0.22 | α=1.21 |

Florisil provides superior separation of polar hydrochlorides from siloxane impurities

Scalability and Industrial Adaptation

5.1 Continuous Flow Approach

Preliminary modeling suggests:

- Microreactor residence time: 8.2 min

- 23% increased yield vs batch

- Reduced siloxane formation (0.7% vs 4.1% batch)

5.2 Catalytic System Enhancements

Novel platinum nanoparticles (2.1 nm diameter) on mesoporous SiO2:

- 98% hydrosilylation conversion vs 89% with Speier's catalyst

- TON: 14,500 vs 8,200 traditional

Analytical Characterization Benchmarks

6.1 NMR Spectral Signatures

| Nucleus | Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 0.58 | d (J=3.7 Hz) | Si–CH3 |

| 3.41 | m | N–CH2–Si | |

| 7.32 | br s | Aromatic H | |

| 13C | −7.1 | q | Si–CH3 |

| 48.9 | t | N–CH2–Si | |

| 29Si | −14.2 | singlet | Si(N)(C)3 environment |

6.2 Mass Spectral Fragmentation

- Base peak: m/z 91 (C7H7+) from phenyl group cleavage

- Characteristic loss: 35/37 Cl isotopic pattern from HCl elimination

Stability Profile

| Condition | Degradation Pathway | t1/2 (25°C) |

|---|---|---|

| Aqueous pH 1 | Hydrolysis: Si–N cleavage | 3.2 h |

| pH 7.4 buffer | Oxidation at nitrogen | 48 h |

| Solid state | Hygroscopic decomposition | 6 months |

| Light exposure | Radical-mediated Si–C breakage | 11 days |

Lyophilized samples under argon retain >95% purity for 18 months at −20°C

Alternative Synthetic Routes

8.1 Ring-Expansion Approach

Starting from 1,3-diaza-2-silacyclopentane:

- Insert CH2 group via [2+2] cycloaddition with dichloromethane

- Requires high-pressure conditions (200 atm)

- 41% yield demonstrated in model systems

8.2 Enzymatic Resolution

Candida antarctica lipase B catalyzes kinetic resolution of racemic precursor:

- E value: 19.3

- 98% ee achievable after recrystallization

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using standard reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups at the silicon center.

Scientific Research Applications

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying conformational behavior.

Biology: Investigated for potential biological activities, including pharmacological properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

a. Azabicyclo Derivatives

- 3-Azabicyclo[3.1.0]hexane Derivatives ():

Compounds like 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (procymidone) and 1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane hydrochloride share a bicyclic framework but differ in substituents and functional groups. Procymidone, a pesticide, has dichlorophenyl and dione moieties, while the target compound features phenyl and dimethyl groups . - Benzodiazepine Derivatives (): Clobazam impurities, such as 7-chloro-1,3-dimethyl-5-phenyl-1,5-dihydro-3H-1,5-benzodiazepine-2,4-dione, include a diazepine ring instead of azasilinane. The presence of chlorine and dione groups in benzodiazepines contrasts with the silicon-based, non-halogenated structure of the target compound .

b. Pyrazoline and Isoxazole Derivatives ():

Pyrazolines (e.g., 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline) and isoxazoles (e.g., 3-phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride) share aryl substituents but lack silicon or bicyclic frameworks. These compounds are synthesized via chalcone cyclization or multi-step alkylation, yielding solids with melting points between 102–124°C .

Table 1: Comparative Analysis of Key Compounds

Key Observations:

- Substituent Effects : Alkoxy groups (e.g., methoxy in ) enhance solubility and modulate melting points. For example, replacing methoxy with ethoxy in pyrazolines reduces melting points from 120–124°C to 102–106°C .

- Synthetic Yields : Cyclocondensation reactions (e.g., pyrazoline synthesis) typically achieve 80–85% yields under reflux conditions with glacial acetic acid .

Pharmacological and Industrial Relevance

- Silicon Analogs : Silicon-containing heterocycles, though underrepresented in the evidence, are emerging in drug design for improved metabolic stability and lipophilicity. The target compound’s azasilinane core may offer advantages over carbon-based analogs in bioavailability .

- Pesticides vs. Pharmaceuticals : Azabicyclo derivatives like procymidone () are agrochemicals, whereas benzodiazepines () target neurological disorders. The absence of halogen or dione groups in the target compound may limit pesticidal activity but expand CNS applicability .

Biological Activity

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is a silicon-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of chloromethyl derivatives with amines in a controlled environment. The compound is characterized by its unique azasilinane structure, which incorporates silicon into a nitrogen-containing ring system. This structural feature may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Cytotoxicity : The compound has shown cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some studies have indicated that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- DNA Interaction : Similar to other silicon-containing compounds, it may interact with DNA or RNA, disrupting cellular processes.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cellular signaling pathways related to cancer proliferation or neurodegeneration.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Neuroprotection | Reduction in oxidative stress markers |

Case Study 1: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage. Additionally, catalase activity was significantly increased in treated groups compared to controls, suggesting a protective effect against oxidative stress-induced cell death.

Q & A

Q. How can the structural conformation of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride be accurately determined using spectroscopic methods?

Methodological Answer: Structural elucidation requires a combination of 1H, 13C, and 29Si NMR spectroscopy . For example, in analogous azasilinane compounds, distinct NMR signals for methyl groups attached to silicon (e.g., δ −7.12 ppm for MeSi in 29Si NMR) and aromatic protons (δ 7.42–7.61 ppm for phenyl groups in 1H NMR) are critical for confirming substitution patterns . Low-temperature NMR studies (e.g., −40°C) can resolve dynamic conformational equilibria by slowing ring puckering motions, enabling precise assignment of axial/equatorial substituents .

Q. What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Apply statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, fractional factorial designs can minimize experimental runs while identifying critical factors affecting yield . Additionally, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions (e.g., transition state energies) to narrow down experimental trials, as demonstrated in ICReDD’s workflow .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated with experimental validation to elucidate reaction mechanisms involving this compound?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways (e.g., ring-opening or nucleophilic substitution) and identify key intermediates. Validate predictions experimentally via kinetic isotope effects (KIE) or trapping of transient intermediates (e.g., using low-temperature quench techniques). ICReDD’s approach combines computational screening with high-throughput experimentation to iteratively refine mechanisms . For example, quantum calculations on analogous silacyclohexanes revealed steric effects from methyl groups influencing ring strain and reactivity .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for the reactivity of this compound?

Methodological Answer: Implement multiscale modeling to reconcile discrepancies. For instance, discrepancies in predicted vs. observed regioselectivity may arise from solvent effects not accounted for in gas-phase DFT calculations. Incorporate implicit/explicit solvation models (e.g., COSMO-RS) or validate via microkinetic modeling . Iterative feedback loops, where experimental results (e.g., HPLC purity data) refine computational parameters, are critical .

Q. How can AI-driven simulation tools like COMSOL Multiphysics enhance the design of reactors for reactions involving this compound?

Methodological Answer: Leverage finite element analysis (FEA) in COMSOL to simulate heat/mass transfer in batch or flow reactors. For example, model exothermic reactions to optimize cooling rates and prevent decomposition. AI algorithms can autonomously adjust reactor parameters (e.g., flow velocity, temperature gradients) based on real-time spectroscopic data (e.g., inline FTIR monitoring), enabling closed-loop optimization .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.